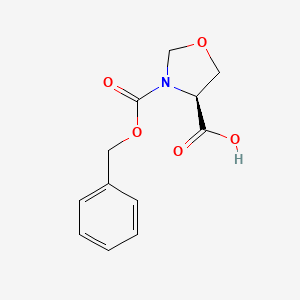
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid
Overview
Description
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative. This compound is notable for its unique structure, which includes an oxazolidine ring and a benzyloxycarbonyl group. It is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity while reducing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted oxazolidine derivatives.
Scientific Research Applications
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can enhance the compound’s ability to bind to these targets, thereby modulating their activity. The oxazolidine ring may also play a role in stabilizing the compound’s conformation, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-4-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in certain synthetic applications.
N-Benzyloxycarbonyl amino acids: These compounds share the benzyloxycarbonyl group but differ in their core structure, leading to different reactivity and applications.
Uniqueness
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is unique due to its combination of the oxazolidine ring and the benzyloxycarbonyl group. This dual functionality allows for a wide range of chemical transformations and potential biological activities, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
(4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRGBIMHQARMF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350876 | |
| Record name | (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97534-82-2 | |
| Record name | (-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348558.png)



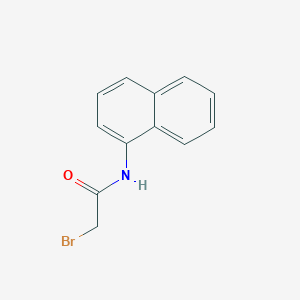
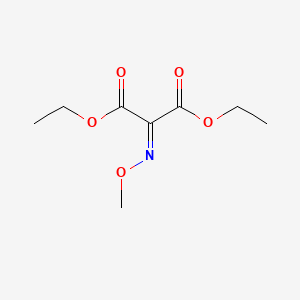
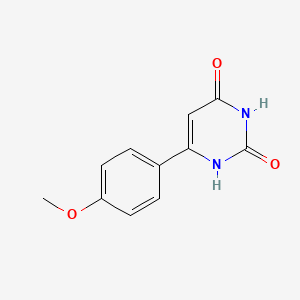
![4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348571.png)
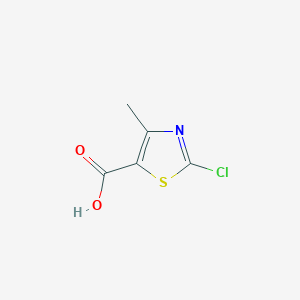

![ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1348584.png)
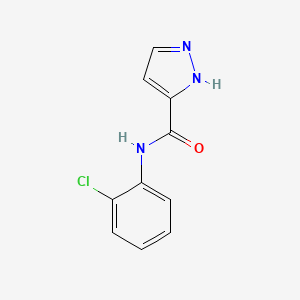
![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)

